An In-depth Technical Guide to 1-(4-Bromo-2-fluorophenyl)cyclopentanamine
An In-depth Technical Guide to 1-(4-Bromo-2-fluorophenyl)cyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-2-fluorophenyl)cyclopentanamine is a substituted cyclopentanamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural combination, featuring a brominated and fluorinated phenyl ring attached to a cyclopentanamine core, makes it a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the bromo and fluoro substituents allows for diverse chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications.
Core Identifiers and Chemical Properties
Accurate identification of chemical compounds is critical for research and development. The following table summarizes the key identifiers and physicochemical properties of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine.
| Identifier | Value |
| CAS Number | 1256447-71-9 |
| Molecular Formula | C₁₁H₁₃BrFN |
| Molecular Weight | 258.13 g/mol |
| IUPAC Name | 1-(4-bromo-2-fluorophenyl)cyclopentan-1-amine |
| Canonical SMILES | C1CCC(C1)(C2=C(C=C(C=C2)Br)F)N |
| InChI Key | IMCKRGDIKKHCAX-UHFFFAOYSA-N |
Synthesis and Mechanism
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine is a multi-step process that typically begins with a commercially available substituted phenyl ring. A common synthetic route involves the transformation of a precursor, 1-(4-bromo-2-fluorophenyl)cyclopentanecarbonitrile.
A plausible synthetic pathway is outlined below:
Caption: A potential synthetic workflow for 1-(4-Bromo-2-fluorophenyl)cyclopentanamine.
Experimental Protocol: Reduction of Nitrile to Primary Amine
This protocol describes the final reduction step to yield the target compound.
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 1-(4-bromo-2-fluorophenyl)cyclopentanecarbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Reduction: Cool the solution to 0°C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., borane-THF complex) in THF (1.5-2 equivalents).
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
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Work-up: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-bromo-2-fluorophenyl)cyclopentanamine.
Applications in Drug Discovery
Substituted cyclopentanamines are recognized as important pharmacophores in the development of various therapeutic agents. The presence of the bromo- and fluoro- substituents on the phenyl ring of 1-(4-bromo-2-fluorophenyl)cyclopentanamine provides handles for further chemical elaboration, making it a versatile intermediate.
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Scaffold for Novel Compounds: The primary amine group can be readily functionalized to form amides, sulfonamides, and other derivatives.[1]
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Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce a wide range of substituents and build molecular complexity.[2]
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Medicinal Chemistry Programs: The cyclopentane motif is a core scaffold in several successful medicinal chemistry programs.[3] The incorporation of fluorine can also enhance metabolic stability and binding affinity of drug candidates.[4][5]
The 4-bromophenyl moiety, in particular, has been identified as a key feature for the anticancer activity in other classes of compounds, suggesting that derivatives of 1-(4-bromo-2-fluorophenyl)cyclopentanamine could be explored for similar therapeutic potential.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-(4-bromo-2-fluorophenyl)cyclopentanamine and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[8][9]
-
Handling: Avoid contact with skin and eyes.[7][10] In case of contact, rinse immediately with plenty of water.[7]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][10]
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10][11]
Conclusion
1-(4-Bromo-2-fluorophenyl)cyclopentanamine is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure and the reactivity of its functional groups offer medicinal chemists a versatile platform for the synthesis of novel and complex molecules. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development endeavors aimed at discovering the next generation of therapeutic agents.
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved from [Link]
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ChemRxiv. (2025, December 17). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from [Link]
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National Institutes of Health. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
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MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]
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National Institutes of Health. (2022, November 12). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Retrieved from [Link]
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